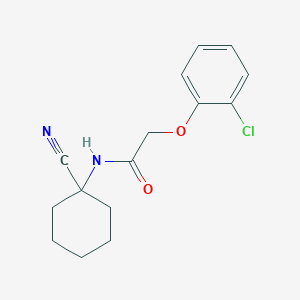

2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c16-12-6-2-3-7-13(12)20-10-14(19)18-15(11-17)8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWOFQMAIVRDMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide typically involves the reaction of 2-chlorophenol with chloroacetonitrile to form 2-(2-chlorophenoxy)acetonitrile. This intermediate is then reacted with cyclohexylamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxyacetic acid derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets. The chlorophenoxy group can bind to active sites on enzymes or receptors, while the cyanocyclohexyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Acetamide Nitrogen

Key Observations :

- 1-Cyanocyclohexyl vs.

- Dichlorophenoxy Substitution: Compounds like N-(cyclohexylmethyl)-2-(2,4-dichlorophenoxy)acetamide () show higher lipophilicity and are structurally related to herbicides (e.g., alachlor), suggesting the target compound’s mono-chloro substitution might reduce herbicidal potency compared to dichloro analogs .

Variations in the Phenoxy Group

Key Observations :

- Chlorine Position and Quantity: Dichlorophenoxy derivatives (e.g., 2,3-dichloro in ) often exhibit stronger biological activity due to increased electron-withdrawing effects and steric interactions.

Functional Group Modifications

Key Observations :

- Enzyme Inhibition Potential: highlights that hydrophobic substituents (e.g., phenethyl or butyl chains) enhance 17β-HSD2 inhibition. The target’s cyanocyclohexyl group could mimic these interactions, though this remains untested .

Biologische Aktivität

2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide is a compound that has garnered attention in pharmacological and medicinal chemistry research due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H18ClN2O2

- Molecular Weight : 282.76 g/mol

- Structure : The compound features a chlorophenoxy group and a cyanocyclohexyl moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Research indicates that the compound may modulate signaling pathways related to inflammation, pain, and bone resorption.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of related chloroacetamides, revealing that compounds with similar structures exhibit significant activity against various pathogens. For instance, N-(substituted phenyl)-2-chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogenated phenyl rings enhances lipophilicity, facilitating membrane penetration.

Osteoclast Inhibition

A notable study investigated the effects of a derivative compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide (PPOA-N-Ac-2-Cl), which demonstrated a significant decrease in osteoclast differentiation. This compound inhibited the expression of osteoclast-specific markers and reduced bone resorption activity without causing cytotoxicity . This suggests that this compound may have similar inhibitory effects on osteoclastogenesis.

Case Studies

- Study on Antimicrobial Efficacy :

- Osteoclast Differentiation Study :

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including substitution and condensation. Key steps include:

- Substitution Reaction : Reacting 2-chlorophenol derivatives with a halogenated acetamide precursor under alkaline conditions (e.g., using K₂CO₃ in DMF at 80–100°C) to form the phenoxyacetamide backbone .

- Cyano Cyclohexyl Incorporation : Condensation of intermediates like 1-cyanocyclohexylamine with 2-(2-chlorophenoxy)acetyl chloride in the presence of a coupling agent (e.g., TBTU) at 0–5°C to minimize side reactions .

- Optimization : Control reaction pH (e.g., pH 8–9 for substitution) and use catalytic bases (e.g., triethylamine) to enhance nucleophilic attack efficiency. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1 v/v) .

Q. Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield Range | Critical Parameters |

|---|---|---|---|

| Substitution | 2-Chlorophenol, K₂CO₃, DMF, 80°C | 65–75% | Alkaline pH, anhydrous conditions |

| Condensation | TBTU, DCM, 0–5°C | 70–85% | Low temperature, slow reagent addition |

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization, and what key data should be prioritized?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirm stereochemistry .

- IR Spectroscopy : Identify C=O (1680–1720 cm⁻¹) and C≡N (2200–2250 cm⁻¹) stretches .

Q. Table 2: Key Spectral Benchmarks

| Technique | Target Signals | Diagnostic Value |

|---|---|---|

| ¹H NMR | δ 8.3 ppm (NH) | Confirms acetamide formation |

| X-ray | C–H···O bond (2.8–3.2 Å) | Validates intramolecular stabilization |

Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays :

- Use fluorogenic substrates (e.g., para-nitrophenyl acetate) to test esterase inhibition. IC₅₀ values < 10 µM suggest high potency .

- Cytotoxicity Screening :

- Antimicrobial Testing :

- Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in reported bioactivity data for chloroacetamide derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential (MESP) maps to identify nucleophilic/electrophilic regions. Compare HOMO-LUMO gaps (ΔE < 4 eV suggests reactivity) .

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Prioritize binding poses with ΔG < −7 kcal/mol .

- Validation : Cross-reference computational predictions with experimental IC₅₀ values. Discrepancies >50% warrant re-evaluation of force field parameters .

Q. What strategies address conflicting data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Systematic Substituent Variation : Synthesize analogs with halogen (F, Br), alkyl (methyl, ethyl), or electron-withdrawing (NO₂) groups at the phenoxy ring. Assess bioactivity trends .

- Multivariate Analysis : Apply PCA to correlate structural descriptors (logP, polar surface area) with activity. R² > 0.7 indicates robust SAR .

- Crystallographic Validation : Resolve ambiguous regiochemistry (e.g., para vs. ortho substitution) via single-crystal X-ray analysis .

Q. Table 3: SAR Design Matrix

| Substituent Position | Bioactivity Trend | Key Interaction |

|---|---|---|

| 2-Chlorophenoxy | Increased lipophilicity | Hydrophobic pocket binding |

| 1-Cyanocyclohexyl | Enhanced metabolic stability | Steric shielding of nitrile |

Q. How can reaction path search methods improve synthetic efficiency?

Methodological Answer:

- Quantum Chemical Calculations : Use Gaussian 16 to model transition states (TS) and identify low-energy pathways (e.g., TS energy < 30 kcal/mol) .

- High-Throughput Screening : Test 96-well plates with varied catalysts (e.g., Pd/C, CuI) and solvents (DMF, THF). Optimize for yield >80% .

- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictive algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.